

# Addressing off-target effects of SHP099 in experiments

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Compound of Interest		
Compound Name:	SHP099	
Cat. No.:	B15612028	Get Quote

#### **Technical Support Center: SHP099**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of **SHP099** in their experiments.

#### Frequently Asked Questions (FAQs)

Q1: What is SHP099 and how does it work?

A1: **SHP099** is a highly potent and selective, orally bioavailable small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It functions as an allosteric inhibitor, meaning it does not bind to the active site of the enzyme.[1][3] Instead, **SHP099** stabilizes SHP2 in its inactive, auto-inhibited conformation by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2][4] This prevents SHP2 from being recruited to signaling complexes and activated, thereby inhibiting downstream signaling pathways, most notably the RAS-ERK (MAPK) pathway.[5][6][7]

Q2: How specific is SHP099 for SHP2?

A2: **SHP099** is known for its excellent selectivity for SHP2.[8][9] Unlike many active-site targeting SHP2 inhibitors that have shown off-target effects on other protein tyrosine kinases like PDGFRβ and SRC, the allosteric inhibitor **SHP099** does not exhibit these liabilities.[10][11]



However, like any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, especially at high concentrations.

Q3: A recent study has identified a specific off-target effect of **SHP099**. What is it?

A3: A 2024 study revealed that **SHP099** and a similar allosteric inhibitor, IACS-13909, can inhibit autophagy in an SHP2-independent manner.[12] This was observed as an increase in the LC3-II/I ratio and cytoplasmic vacuolization in cells treated with these compounds, even in SHP2-knockout cells.[12] This off-target effect was not observed with other allosteric SHP2 inhibitors like TNO155 and RMC-4550.[12]

Q4: My cells are showing a phenotype that doesn't seem to be related to RAS-ERK signaling inhibition. Could this be an off-target effect?

A4: It is possible. While the primary on-target effect of **SHP099** is the inhibition of the RAS-ERK pathway, the recently discovered off-target effect on autophagy could lead to other cellular phenotypes.[12] It is crucial to perform control experiments to distinguish between on-target and off-target effects.

## Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect that the observed effects of **SHP099** in your experiments are not solely due to SHP2 inhibition, follow this troubleshooting guide.

# Problem 1: Observed phenotype is inconsistent with SHP2 inhibition.

Possible Cause: The phenotype might be a result of the known off-target effect on autophagy or another, yet unidentified, off-target effect.

Suggested Solutions & Experimental Protocols:

- Validate SHP2 Inhibition: First, confirm that SHP099 is inhibiting its intended target in your experimental system.
  - Method: Western Blot for phospho-ERK (p-ERK).



- Rationale: SHP2 is a key upstream activator of the RAS-ERK pathway.[6][7] Inhibition of SHP2 by SHP099 should lead to a decrease in the levels of phosphorylated ERK.
- Protocol: See Detailed Experimental Protocols, Section 1.
- Test for Autophagy Inhibition: Investigate whether the observed phenotype is linked to the known off-target effect on autophagy.
  - Method: Western Blot for LC3-II/I ratio.
  - Rationale: An increase in the LC3-II to LC3-I ratio is a hallmark of autophagy inhibition.[12]
  - Protocol: See Detailed Experimental Protocols, Section 2.
- Use a Structurally and Mechanistically Different SHP2 Inhibitor: Compare the effects of SHP099 with another allosteric SHP2 inhibitor that has not been shown to have the same off-target effect on autophagy, such as TNO155 or RMC-4550.[12]
  - Method: Treat your cells with TNO155 or RMC-4550 and assess if the phenotype observed with SHP099 is replicated.
  - Rationale: If the phenotype is specific to SHP099, it is more likely to be an off-target effect.
- Genetic Knockdown/Knockout of SHP2: The gold-standard method to confirm an off-target effect is to use a genetic approach.
  - Method: Use siRNA, shRNA, or CRISPR/Cas9 to deplete SHP2 in your cells. Then, treat the SHP2-depleted cells with SHP099.
  - Rationale: If SHP099 still elicits the same phenotype in the absence of its primary target,
     the effect is definitively off-target.[12]

# Problem 2: Unexpected cellular toxicity at high concentrations of SHP099.

Possible Cause: Off-target effects are more likely to occur at higher concentrations of any inhibitor. The observed toxicity could be due to the inhibition of autophagy or other off-target interactions.



#### Suggested Solutions:

- Perform a Dose-Response Curve: Determine the minimal concentration of SHP099 required to inhibit p-ERK without causing significant toxicity.
- Compare with Other SHP2 Inhibitors: As mentioned above, test other allosteric SHP2 inhibitors (TNO155, RMC-4550) to see if they exhibit similar toxicity profiles.

#### **Quantitative Data Summary**

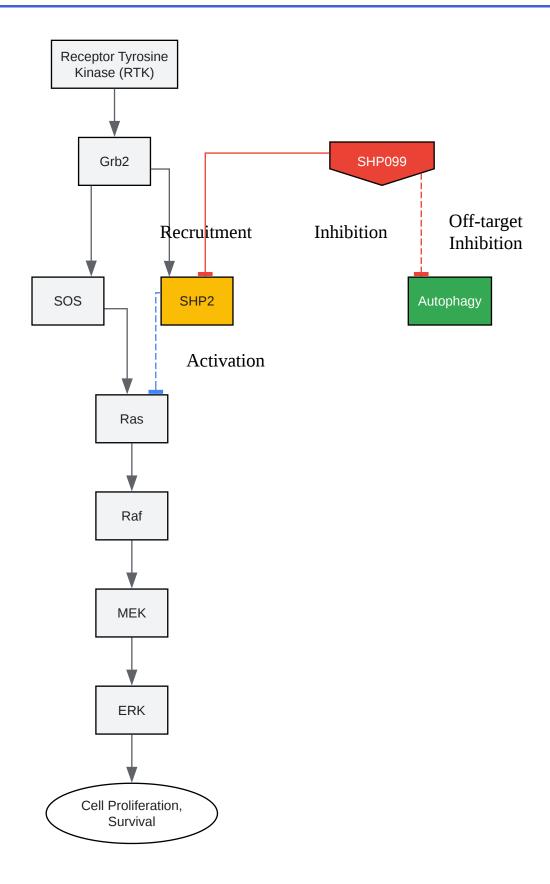
The following table summarizes key quantitative data for **SHP099** and other relevant SHP2 inhibitors.



Compound	Target	IC50 / EC50	Assay Type	Cell Line(s)	Reference
SHP099	SHP2	70 nM	Biochemical Assay	-	[5]
SHP2 (p- ERK)	~23 µM (EC50 for growth inhibition)	MTT Assay	SHP2-KO HEK293	[12]	
Autophagy (growth inhibition)	~4 μM (EC50)	MTT Assay	SHP2-KO HEK293	[12]	
RMC-4550	SHP2	0.6 nM	Biochemical Assay	-	[8]
SHP2 (p- ERK)	49.2 nM	p-ERK Inhibition	HEK293	[13]	
Autophagy (growth inhibition)	~110 μM (EC50)	MTT Assay	SHP2-KO HEK293	[12]	_
TNO155	SHP2	11 nM	Biochemical Assay	-	[1]
Autophagy (growth inhibition)	~160 μM (EC50)	MTT Assay	SHP2-KO HEK293	[12]	
IACS-13909	SHP2	15.7 nM	Biochemical Assay	-	[1]
Autophagy (growth inhibition)	~4 μM (EC50)	MTT Assay	SHP2-KO HEK293	[12]	

# Visualizations Signaling Pathway



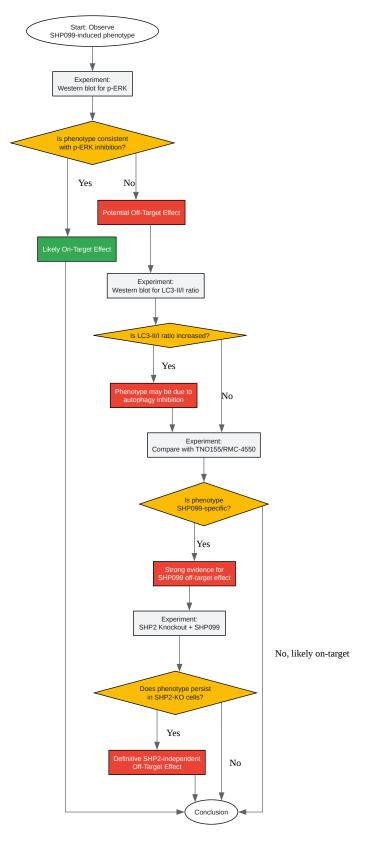


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Caption: SHP2 signaling pathway and points of inhibition by SHP099.



### **Experimental Workflow**



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